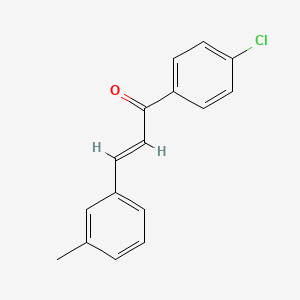

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYAXENHVWQUET-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as chalcone, is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This article explores the applications of this compound, focusing on its medicinal, agricultural, and material science applications, supported by case studies and data tables.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that this chalcone derivative induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values for cell viability were determined, showing significant potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens.

-

Data Table: Antimicrobial Activity

Pathogen Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL

This table summarizes findings from various studies indicating that the compound can inhibit the growth of both bacterial and fungal strains.

Anti-inflammatory Effects

Research has also indicated that this chalcone possesses anti-inflammatory properties.

- Case Study: A study published in Phytotherapy Research found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in murine models of inflammation .

Pesticidal Activity

The compound's ability to inhibit certain pests has led to its exploration as a potential pesticide.

- Case Study: Research published in Pest Management Science demonstrated that formulations containing this chalcone exhibited effective insecticidal activity against common agricultural pests like aphids and beetles. The study reported an effective concentration range between 100-200 ppm for significant pest reduction .

Herbicidal Properties

In addition to pest control, studies have suggested potential herbicidal effects.

-

Data Table: Herbicidal Activity

Weed Species Effective Concentration (EC50) Reference Amaranthus retroflexus 150 ppm Chenopodium album 200 ppm

This table highlights the effectiveness of the compound against specific weed species, indicating its potential use in agricultural herbicides.

Photovoltaic Materials

Chalcones are being investigated for their role in organic photovoltaic devices due to their favorable electronic properties.

- Case Study: A study published in Solar Energy Materials and Solar Cells explored the use of this compound as a component in organic solar cells. The results indicated enhanced light absorption and improved efficiency when incorporated into device structures .

Polymer Chemistry

The synthesis of polymers using chalcone derivatives has been explored for developing new materials with desirable properties.

- Case Study: Research in Macromolecules demonstrated that incorporating this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Positional Isomerism: 3-Methyl vs. 4-Methyl Substitution

- Compound : (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Key Difference : The methyl group is para-substituted (4-methylphenyl) instead of meta (3-methylphenyl).

- Impact :

- Electronic Effects : Para-methyl enhances electron-donating resonance effects compared to meta-methyl, which primarily exerts inductive effects.

- Physical Data:

- Molecular Weight: 256.7 g/mol

- logP: ~5.1 (estimated; similar to the target compound)

Electron-Donating Substituents

- Compound: (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Key Difference: A strong electron-donating dimethylamino group replaces the methyl group. Impact:

- NLO Properties : Higher first-order hyperpolarizability (β) due to enhanced charge transfer (β = 2.5× urea, compared to ~1.2× for the target compound) .

- Synthesis : Synthesized via solvent-free Claisen-Schmidt condensation (6 minutes, 373 K) with 92% yield .

Heterocyclic Analogs

- Compound : 1-(4-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

- Key Difference : Thiophene replaces the 3-methylphenyl group.

- Impact :

- Electronic Properties : Thiophene’s conjugated π-system increases intramolecular charge transfer, enhancing NLO activity.

- Biological Activity : Thiophene derivatives often exhibit improved antimicrobial activity due to sulfur’s electronegativity .

Anticancer Activity

- Compound : 3-(4-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one

- Key Difference : Indole moiety replaces 3-methylphenyl.

- Impact :

- Indole’s planar structure facilitates DNA intercalation, improving anticancer activity (IC₅₀ = 12 µM against MCF-7 cells).

- The target compound’s methyl group may reduce such interactions but enhance lipophilicity (logP ~5.2), aiding membrane permeability .

Anti-Inflammatory Activity

- Compound : (2Z)-1-(4-Chlorophenyl)-3-[3,8-dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-en-1-one

- Key Difference : Azulene replaces 3-methylphenyl.

- Impact :

- Azulene’s unique 10-π-electron system and anti-inflammatory properties (COX-2 inhibition) make this derivative potent (IC₅₀ = 0.8 µM) compared to non-azulene chalcones .

Antifungal Activity

- Compound : 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one

- Key Difference : Pyrrole and furan heterocycles replace aromatic rings.

- Impact :

- Enhanced antifungal activity against Candida krusei (MIC = 8 µg/mL) due to heterocycle-mediated membrane disruption .

Physicochemical and Computational Insights

Lipophilicity and Solubility

- Compound : 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

- Key Difference : Bromine replaces the methyl group.

- Impact :

- Higher molecular weight (321.6 g/mol) and logP (5.17) due to bromine’s hydrophobicity.

- Reduced aqueous solubility (logSw = -5.97) compared to the target compound .

Computational Studies

Biological Activity

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential in various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, synthesizing findings from multiple studies.

Chemical Structure and Properties

The chemical structure of this compound features a conjugated double bond system and two aromatic rings, which contribute to its biological activity. The presence of a chlorinated phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of chalcones, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research. In vitro studies have shown that this chalcone can induce apoptosis in cancer cells by modulating critical signaling pathways such as the PI3K/Akt pathway. This modulation leads to cell cycle arrest and subsequent cell death, particularly in leukemia cell lines .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| CCRF-CEM | 6.1 - 8.9 | PKC modulation, G0/G1 phase arrest | |

| Various | Varied | PI3K/Akt pathway modulation |

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory and antioxidant activities. These effects are attributed to the compound's ability to scavenge free radicals and inhibit inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound's ability to induce apoptosis in cancer cells involves:

- Modulation of Signaling Pathways : The compound affects pathways such as PI3K/Akt, leading to altered cell survival signals.

- Cell Cycle Arrest : It induces G0/G1 phase arrest, preventing cancer cells from proliferating.

- Antimicrobial Mechanisms : Disruption of bacterial membranes or inhibition of metabolic enzymes is suggested as a mechanism for its antimicrobial effects .

Case Studies

Recent investigations into the antiproliferative effects of various chalcone derivatives have highlighted the significance of structural modifications on biological activity. For instance, modifications leading to lower IC50 values correlate with enhanced activity against specific cancer cell lines .

Table 2: Case Studies on Chalcone Derivatives

| Compound | Notable Activity | Structural Modification |

|---|---|---|

| Compound A | Anticancer | Addition of methoxy group |

| Compound B | Antimicrobial | Chlorination at para position |

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via enolate formation from 4-chloroacetophenone, followed by nucleophilic attack on 3-methylbenzaldehyde. Subsequent dehydration yields the conjugated enone system. A representative procedure involves:

-

Dissolving sodium metal (0.4 mmol) in anhydrous methanol to generate sodium methoxide.

-

Adding 3-methylbenzaldehyde (10 mmol) and 4-chloroacetophenone (10 mmol) to the methanolic base.

-

Stirring at room temperature for 2–8 hours, monitored by TLC.

-

Quenching with water, extracting with ethyl acetate, and purifying via silica gel chromatography (EtOAc/hexane).

This method achieves a 96.9% yield for analogous compounds, with the E-isomer predominating due to thermodynamic stabilization of the trans-configuration.

Optimization Studies

-

Base Selection : Sodium methoxide outperforms NaOH or KOH in minimizing side reactions like ketone self-condensation.

-

Solvent Effects : Methanol enhances enolate stability compared to ethanol or THF, reducing reaction time to 4 hours.

-

Stoichiometry : A 1:1 molar ratio of ketone to aldehyde suffices for near-quantitative conversion, avoiding excess reagent waste.

Metal-Free Synthesis: A Green Chemistry Approach

A solvent- and metal-free methodology has been developed using ammonium persulfate [(NH₄)₂S₂O₈] and tert-amyl alcohol as a recyclable reaction medium.

Procedure and Conditions

-

Mixing 4-chloroacetophenone (0.5 mmol), 3-methylbenzaldehyde (2.5 mmol), and (NH₄)₂S₂O₈ (1.5 mmol) in tert-amyl alcohol.

-

Purifying via flash chromatography (petroleum ether/CH₂Cl₂).

This method provides an 85–88% yield, with the persulfate acting as a dual oxidant and proton scavenger. While slower than the Claisen-Schmidt method, it eliminates metal residues, benefiting pharmaceutical applications.

Mechanistic Insights

The reaction likely proceeds through a radical pathway:

-

Persulfate generates sulfate radical anions (SO₄- ⁻) at high temperatures.

-

Radical initiation abstracts a hydrogen from 4-chloroacetophenone, forming a ketyl radical.

-

Conjugate addition to 3-methylbenzaldehyde followed by oxidation yields the enone.

Comparative Analysis of Synthetic Methods

Scalability and Industrial Feasibility

The Claisen-Schmidt method is readily scalable, as demonstrated by a 1.0 g-scale synthesis of analogous chalcones. Key considerations include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, involving a ketone (e.g., 4-chloroacetophenone) and an aldehyde (e.g., 3-methylbenzaldehyde) under alkaline conditions. Key factors include:

- Temperature : Elevated temperatures (~60–80°C) accelerate the reaction but may increase side products.

- Solvent Selection : Ethanol or methanol is preferred due to their ability to dissolve both aromatic ketones and aldehydes while stabilizing intermediates .

- Catalyst : KOH or NaOH in ethanol promotes enolate formation. Thionyl chloride (SOCl₂) can enhance reaction efficiency in certain cases .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O) stretches near 1640–1680 cm⁻¹ and C=C aromatic vibrations .

- NMR : ¹H NMR confirms the α,β-unsaturated ketone structure (δ 7.3–7.8 ppm for vinyl protons) and substituent positions (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm) .

- XRD : Single-crystal X-ray diffraction resolves molecular geometry, bond lengths, and packing interactions. SHELX software is standard for structure refinement .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic and optical properties of this compound?

- Methodological Answer :

- Basis Set Selection : B3LYP/6-311G(d,p) reliably calculates frontier molecular orbitals (HOMO-LUMO gaps) and dipole moments, which correlate with reactivity and nonlinear optical (NLO) properties .

- TD-DFT : Predicts UV-Vis absorption spectra by simulating electronic transitions. For example, π→π* transitions in the chalcone backbone appear at ~300–400 nm .

- Chemical Reactivity Descriptors : Global hardness (η) and electrophilicity index (ω) derived from DFT help quantify stability and charge-transfer potential .

Q. What strategies resolve contradictions in experimental data, such as conflicting spectral or crystallographic results?

- Methodological Answer :

- Cross-Validation : Combine XRD with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O, π-stacking) and rule out crystallographic disorder .

- Multi-Technique Analysis : Use IR and NMR to validate substituent positions if XRD data is ambiguous. For instance, discrepancies in carbonyl stretching frequencies may indicate tautomerism .

- Data Reproducibility : Standardize synthetic protocols (e.g., solvent purity, reaction time) to minimize batch-to-batch variations .

Q. How does crystal packing influence the physicochemical properties of the compound?

- Methodological Answer :

- Nonlinear Optical (NLO) Behavior : Non-centrosymmetric crystal packing (e.g., space group P1) enhances second-harmonic generation (SHG) efficiency. Dihedral angles between aromatic rings modulate charge-transfer interactions .

- Thermal Stability : Strong intermolecular hydrogen bonds (e.g., C–H···O) increase melting points, as observed in DSC studies .

Q. What are the challenges in correlating theoretical calculations with experimental results for NLO properties?

- Methodological Answer :

- Basis Set Limitations : Smaller basis sets (e.g., 6-31G) may underestimate hyperpolarizability (β) values. Hybrid functionals (e.g., CAM-B3LYP) improve accuracy for excited-state properties .

- Solid-State Effects : Theoretical models often assume gas-phase conditions, neglecting crystal field effects. Polarizable continuum models (PCM) can bridge this gap .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.